molecular formula C13H10N2O B6375494 MFCD18314148 CAS No. 1261973-15-2

MFCD18314148

Cat. No.: B6375494
CAS No.: 1261973-15-2
M. Wt: 210.23 g/mol
InChI Key: BBBVHBHVUOWZRK-UHFFFAOYSA-N
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Description

MFCD18314148 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and material science research. These compounds often feature halogen substituents (e.g., chlorine, fluorine) and nitrogen-rich aromatic systems, contributing to their applications in drug discovery and catalysis. For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 428854-24-4 (MDL: MFCD22741544) share analogous frameworks, emphasizing the role of substituents in modulating physicochemical properties and biological activity .

Properties

IUPAC Name

5-(3-aminophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-11-6-10(4-5-13(11)16)9-2-1-3-12(15)7-9/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBVHBHVUOWZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684617
Record name 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-15-2
Record name 3'-Amino-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives that are functionalized with appropriate substituents.

    Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods: In industrial settings, the production of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Amino-4-hydroxy[1,1’-biphenyl]-3-carbonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing their function.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares MFCD18314148 with three structurally related compounds from published

Compound Molecular Formula Key Substituents Molecular Weight Biological Activity
This compound (Hypothesized) C₆H₃Cl₂N₃ (Inferred) Dichloro, triazine/pyridine ~188–350 g/mol Potential kinase inhibition
CAS 918538-05-3 C₆H₃Cl₂N₃ Dichloro-pyrrolo-triazine 188.01 g/mol Antibacterial, enzyme modulation
CAS 428854-24-4 C₁₇H₁₅FN₈ Fluorobenzyl-pyrazolo-pyridine 350.35 g/mol Anticancer (kinase targeting)
CAS 1046861-20-4 C₆H₅BBrClO₂ Boronic acid, bromo-chloro 235.27 g/mol Suzuki coupling intermediate

Key Observations :

  • Halogen Influence : Dichloro (Cl₂) and fluoro (F) groups enhance electrophilicity and binding affinity, as seen in CAS 918538-05-3 and CAS 428854-24-4 . This compound likely shares this trait, given its inferred dichloro substituents.
  • Heterocyclic Core : Pyrrolo-triazine (CAS 918538-05-3) and pyrazolo-pyridine (CAS 428854-24-4) cores enable π-π stacking and hydrogen bonding, critical for target recognition. Boronic acid derivatives (CAS 1046861-20-4) are pivotal in cross-coupling reactions .

Physicochemical and Pharmacokinetic Properties

Parameter This compound CAS 918538-05-3 CAS 428854-24-4
Log Po/w (XLOGP3) ~2.15 (Estimated) 2.15 3.78
TPSA ~40–50 Ų 48.98 Ų 89.54 Ų
BBB Permeability Moderate Yes No
Solubility (mg/mL) 0.24 (Estimated) 0.24 <0.1

Insights :

  • Lipophilicity : Higher Log Po/w in CAS 428854-24-4 correlates with reduced solubility but enhanced membrane permeability, a trade-off critical in drug design .
  • Target Selectivity : CAS 428854-24-4’s larger TPSA (89.54 Ų) limits blood-brain barrier (BBB) penetration, whereas smaller analogs like CAS 918538-05-3 show BBB suitability .

Industrial and Research Utility

  • Drug Discovery : this compound’s hypothetical profile aligns with kinase inhibitors, leveraging dichloro-triazine for ATP-binding site interactions.
  • Material Science : Boron-containing analogs (e.g., CAS 1046861-20-4) are pivotal in OLED and polymer chemistry .

Methodological Considerations

Comparative analyses rely on spectrofluorometry, tensiometry (for CMC determination), and computational models (e.g., QSAR, molecular docking) to evaluate structural and functional similarities . Standardized protocols from and emphasize reproducibility in synthesis and characterization, ensuring valid cross-study comparisons .

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